Stereospecific Impurity Identification: Certified Etomidate Impurity 35 Standard
The compound is officially designated as Etomidate Impurity 35 and is supplied with a Certificate of Analysis confirming its identity, purity (≥95%), and stereochemical integrity . In contrast, the racemic mixture or (R)-enantiomer are not certified for this purpose; their use would result in incorrect retention time referencing and potential failure of system suitability tests under pharmacopeial guidelines [1].
| Evidence Dimension | Regulatory certification and chromatographic suitability as an impurity standard |
|---|---|
| Target Compound Data | Certified reference standard; purity ≥95%; stereochemistry verified by chiral HPLC |
| Comparator Or Baseline | Racemic 3-(1-hydroxypropyl)phenol; (R)-enantiomer |
| Quantified Difference | Non-certified; stereochemistry not specified or incorrect; unsuitable for pharmacopeial method validation |
| Conditions | Pharmaceutical QC laboratory, ICH Q3A guidelines |
Why This Matters
Ensures accurate and regulatory-compliant impurity quantification in etomidate drug substance and product release testing.
- [1] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. View Source
